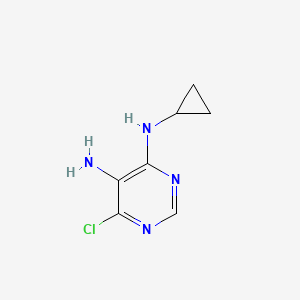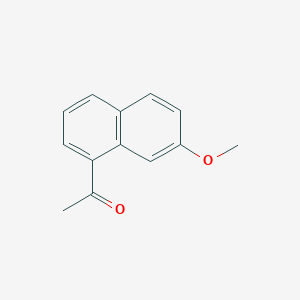![molecular formula C17H24N2O3 B2468612 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide CAS No. 921811-85-0](/img/structure/B2468612.png)
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide, also known as TBOA, is a compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. TBOA is a selective inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft.
作用机制
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide selectively inhibits the activity of glutamate transporters by binding to the substrate-binding site of the transporter. This binding prevents the uptake of glutamate into the presynaptic terminal, leading to an increase in extracellular glutamate levels. The excess glutamate can then activate postsynaptic glutamate receptors, leading to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Inhibition of glutamate transporters by this compound leads to an increase in extracellular glutamate levels, which can activate N-methyl-D-aspartate (NMDA) receptors and cause excitotoxicity. This can lead to neuronal damage and cell death. This compound has also been shown to induce seizures in animal models, further highlighting its potential as a tool for studying epilepsy.
实验室实验的优点和局限性
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide has several advantages as a tool for studying glutamate transporters. It is a selective inhibitor of glutamate transporters, which allows for the investigation of the specific role of these transporters in different neurological disorders. This compound is also relatively easy to synthesize and has a high yield. However, this compound has some limitations as well. It is a potent inhibitor of glutamate transporters and can cause excitotoxicity and neuronal damage at high concentrations. This can limit its use in certain experiments. Additionally, this compound has a short half-life and can rapidly degrade in vivo, which can make it difficult to use in animal models.
未来方向
There are several future directions for the study of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide. One potential area of research is the investigation of the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound could be used to study the effect of glutamate transporter dysfunction on disease progression. Another potential area of research is the development of more selective inhibitors of glutamate transporters. This compound is a potent inhibitor of all glutamate transporters, and more selective inhibitors could allow for the investigation of the specific role of different transporters in different neurological disorders. Finally, this compound could be used in the development of new treatments for neurological disorders. Inhibition of glutamate transporters has been shown to have therapeutic potential in certain conditions, and this compound could be used as a starting point for the development of new drugs.
合成方法
The synthesis of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide involves the reaction of 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine with pivaloyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography. The yield of this compound is typically around 70%.
科学研究应用
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide has been extensively studied in the field of neuroscience due to its ability to inhibit glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the brain, and its removal from the synaptic cleft is crucial for proper neuronal function. Inhibition of glutamate transporters by this compound leads to an increase in extracellular glutamate levels, which can cause excitotoxicity and neuronal damage. This property of this compound has been used in various studies to investigate the role of glutamate transporters in different neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
属性
IUPAC Name |
2,2-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-16(2,3)14(20)18-11-7-8-13-12(9-11)19(6)15(21)17(4,5)10-22-13/h7-9H,10H2,1-6H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRGGEMNJDPUFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C(C)(C)C)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Propan-2-yl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2468530.png)
![[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate](/img/structure/B2468531.png)
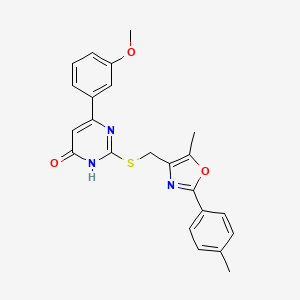

![4-[(E)-2-(1-naphthyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2468535.png)

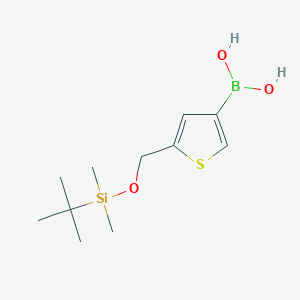
![2-[4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]oxymethyl]phenyl]acetic Acid](/img/structure/B2468541.png)
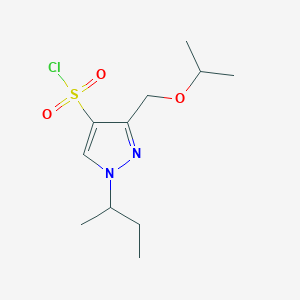
![ethyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]-1,3,5-trimethylpyrrole-2-carboxylate](/img/structure/B2468544.png)
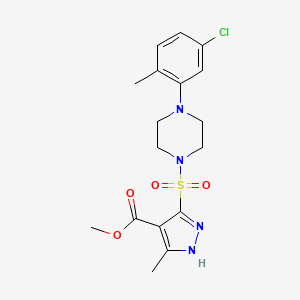
![4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2468547.png)
